molecular formula C40H52O4 B1258799 Amarouciaxanthin B/Sidnyaxanthin

Amarouciaxanthin B/Sidnyaxanthin

Cat. No. B1258799
M. Wt: 596.8 g/mol
InChI Key: XUKJTNSSWNXSQU-OMEVNMJGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amarouciaxanthin B/Sidnyaxanthin is a natural product found in Mytilus edulis, Aplidium pliciferum, and Aricia cramera with data available.

Scientific Research Applications

1. Synthesis and Structure

  • Stereocontrolled Synthesis : The first total syntheses of amarouciaxanthin A and B were achieved via the stereoselective Wittig reaction. This synthesis process is important for understanding their chemical structure and potential applications (Yamano, Chary, & Wada, 2013).
  • Structural Elucidation : Amarouciaxanthin A and B were isolated from the tunicate Amaroucium pliciferum. Their structures were determined based on chemical and spectral data, contributing to the understanding of marine carotenoids (Matsuno, Ookubo, & Komori, 1985).

2. Biological Effects and Metabolism

  • Effects on Adipocyte Differentiation : Amarouciaxanthin A was shown to suppress adipocyte differentiation in 3T3-L1 cells by down-regulating key adipogenic transcriptional factors. This finding is significant for understanding its potential use in obesity and metabolic disorder treatments (Yim et al., 2011).
  • Biotransformation in Mammals : Research on the biotransformation of fucoxanthinol into amarouciaxanthin A in mice and HepG2 cells provided insights into its metabolic pathways and potential cytotoxicity against cancer cells (Asai, Sugawara, Ono, & Nagao, 2004).
  • Distribution and Accumulation Post-Administration : A study detailing the pharmacokinetics of dietary fucoxanthin in mice revealed how its metabolites, including amarouciaxanthin A, distribute and accumulate in various tissues. This research is crucial for understanding its bioavailability and potential therapeutic applications (Hashimoto et al., 2009).

3. Nutraceutical Characteristics

  • Antioxidant and Anti-Obesity Effects : Fucoxanthin, metabolized to amarouciaxanthin, exhibits a range of biological activities including antioxidant and anti-obesity effects. This highlights its potential as a nutraceutical ingredient (Miyashita et al., 2020).

4. Potential Health Benefits in Chronic Diseases

  • Cancer and Obesity Prevention : Fucoxanthin, transforming into amarouciaxanthin A in the body, has shown potential health benefits in preventing chronic diseases like cancer and obesity. This underscores its relevance in developing therapeutic strategies for these conditions (Bae, Kim, Park, & Lee, 2020).

properties

Product Name

Amarouciaxanthin B/Sidnyaxanthin

Molecular Formula

C40H52O4

Molecular Weight

596.8 g/mol

IUPAC Name

(4S)-4-hydroxy-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyl-2-oxooctadeca-3,5,7,9,11,13,15-heptaen-17-ynyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H52O4/c1-28(17-13-18-30(3)21-22-36-32(5)23-34(41)25-38(36,7)8)15-11-12-16-29(2)19-14-20-31(4)37(43)27-40(44)33(6)24-35(42)26-39(40,9)10/h11-20,24,34,41,44H,23,25-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t34-,40-/m1/s1

InChI Key

XUKJTNSSWNXSQU-OMEVNMJGSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)C[C@]2(C(=CC(=O)CC2(C)C)C)O)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC2(C(=CC(=O)CC2(C)C)C)O)C)C

synonyms

(6S,3'R)-6,3'-dihydroxy-4,5,7',8'-tetradehydro-7,8-dihydro-beta,beta-carotene-3,8-dione
amarouciaxanthin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amarouciaxanthin B/Sidnyaxanthin
Reactant of Route 2
Amarouciaxanthin B/Sidnyaxanthin
Reactant of Route 3
Amarouciaxanthin B/Sidnyaxanthin
Reactant of Route 4
Amarouciaxanthin B/Sidnyaxanthin
Reactant of Route 5
Amarouciaxanthin B/Sidnyaxanthin
Reactant of Route 6
Amarouciaxanthin B/Sidnyaxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.